molecular formula C8H15N B15248492 2-Allylpiperidine

2-Allylpiperidine

Cat. No.: B15248492
M. Wt: 125.21 g/mol
InChI Key: ILOLJAYGPOJDHT-UHFFFAOYSA-N
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Description

2-Allylpiperidine is a nitrogen-containing heterocyclic compound with the molecular formula C8H15N It features a piperidine ring substituted with an allyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allylpiperidine can be achieved through several methods. One efficient route involves the aminoallylation of 5-bromo-pentanal using a sulfinimine intermediate. This process typically involves the use of ®-tert-butanesulfinamide and titanium tetraethoxide under thermal or microwave activation . The reaction proceeds with high diastereoselectivity, yielding the desired product in good yields.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Allylpiperidine undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The piperidine ring can be reduced to form saturated amines.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated amines.

    Substitution: Substituted piperidines with various functional groups.

Mechanism of Action

The mechanism of action of 2-Allylpiperidine involves its interaction with molecular targets and pathways. For instance, its derivatives can bind to DNA via intercalation, exhibiting potent anticancer effects . The allyl group allows for further functionalization, enhancing its biological activity and specificity.

Comparison with Similar Compounds

  • N-Allylaniline
  • N-Allylcyclohexylamine
  • 4-Vinylpyridine

Comparison: 2-Allylpiperidine is unique due to its piperidine ring structure, which imparts distinct chemical and biological properties. Compared to N-Allylaniline and N-Allylcyclohexylamine, this compound offers greater versatility in synthetic applications due to the presence of the nitrogen atom in the ring. Additionally, its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-prop-2-enylpiperidine

InChI

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,8-9H,1,3-7H2

InChI Key

ILOLJAYGPOJDHT-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCCN1

Origin of Product

United States

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